molecular formula C18H20ClNO B14256893 (1S,2S)-1-(4-chloro-3-methoxyphenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 169249-10-9

(1S,2S)-1-(4-chloro-3-methoxyphenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B14256893
CAS No.: 169249-10-9
M. Wt: 301.8 g/mol
InChI Key: KCQQZZAEEGLVKC-WMZOPIPTSA-N
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Description

(1S,2S)-1-(4-chloro-3-methoxyphenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine is a complex organic compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, as well as a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-(4-chloro-3-methoxyphenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the Chloro and Methoxy Groups: These substituents can be introduced via electrophilic aromatic substitution reactions.

    N-Methylation: The nitrogen atom is methylated using methyl iodide or a similar methylating agent.

    Resolution of Enantiomers: The final step involves the resolution of the racemic mixture to obtain the desired (1S,2S) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of chiral catalysts for enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-(4-chloro-3-methoxyphenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

(1S,2S)-1-(4-chloro-3-methoxyphenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-(4-chloro-3-methoxyphenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-(4-chloro-3-methoxyphenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine: The enantiomer of the compound .

    1-(4-chloro-3-methoxyphenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine: The racemic mixture.

    1-(4-chloro-3-methoxyphenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine derivatives: Compounds with different substituents on the aromatic ring or nitrogen atom.

Uniqueness

The uniqueness of (1S,2S)-1-(4-chloro-3-methoxyphenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine lies in its specific stereochemistry and the presence of both chloro and methoxy groups on the phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

169249-10-9

Molecular Formula

C18H20ClNO

Molecular Weight

301.8 g/mol

IUPAC Name

(1S,2S)-1-(4-chloro-3-methoxyphenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C18H20ClNO/c1-20-16-10-8-12-5-3-4-6-14(12)18(16)13-7-9-15(19)17(11-13)21-2/h3-7,9,11,16,18,20H,8,10H2,1-2H3/t16-,18-/m0/s1

InChI Key

KCQQZZAEEGLVKC-WMZOPIPTSA-N

Isomeric SMILES

CN[C@H]1CCC2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)OC

Canonical SMILES

CNC1CCC2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)OC

Origin of Product

United States

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